molecular formula C16H12Cl2N2O2S B3074959 (2Z)-3-[(3,5-dichlorophenyl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile CAS No. 1024618-95-8

(2Z)-3-[(3,5-dichlorophenyl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile

Cat. No. B3074959
CAS RN: 1024618-95-8
M. Wt: 367.2 g/mol
InChI Key: KOGLOSFGRAKHNG-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-3-[(3,5-dichlorophenyl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as DCPA and has chemical formula C18H13Cl2NOS.

Scientific Research Applications

  • Hydrogen Bond Studies in Substituted N-(2-hydroxyphenyl)- -2-((4-methylbenzenesulfonyl)amino)acetamides :

    • Application: This research focused on the synthesis and characterization of compounds similar to the queried chemical, analyzing their hydrogen bonding behavior and molecular structure using techniques like NMR, IR, and X-ray crystallography. Such studies are crucial in understanding the molecular interactions and properties of these compounds (Romero & Margarita, 2008).
  • 1,4-Dihydropyridine Derivatives Synthesis :

    • Application: The synthesis of 1,4-dihydropyridine derivatives using related compounds has been studied. These derivatives have applications in medicinal chemistry and organic synthesis, especially as hydrogen transfer reagents, mimicking reducing agents like NAD(P)H (Borgarelli et al., 2022).
  • Synthesis of Pesticide Intermediates :

    • Application: Compounds similar to the queried chemical have been used in the synthesis of key intermediates for the preparation of pesticides, demonstrating their utility in agricultural chemistry (Du et al., 2005).
  • Molecular and Electronic Structure Analysis :

    • Application: Research on α,β-Unsaturated Acrylonitrile Derivatives, closely related to the queried compound, focused on their conformational and molecular structures. Such studies help understand the photophysical properties and electronic behaviors of these compounds, crucial in the development of materials with specific optical and electronic properties (Percino et al., 2016).
  • Chromogenic System for Measuring Hydrogen Peroxide :

    • Application: Compounds like 3,5-dichloro-2-hydroxybenzenesulfonic acid, related to the queried chemical, have been used in chromogenic systems for the direct enzymatic assay of uric acid in biological fluids. This has implications in clinical chemistry for the measurement of specific biomarkers (Fossati & Prencipe, 2010).

properties

IUPAC Name

(Z)-3-(3,5-dichloroanilino)-2-(4-methylphenyl)sulfonylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O2S/c1-11-2-4-15(5-3-11)23(21,22)16(9-19)10-20-14-7-12(17)6-13(18)8-14/h2-8,10,20H,1H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGLOSFGRAKHNG-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC(=CC(=C2)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC(=CC(=C2)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-3-[(3,5-dichlorophenyl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile
Reactant of Route 2
Reactant of Route 2
(2Z)-3-[(3,5-dichlorophenyl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile
Reactant of Route 3
(2Z)-3-[(3,5-dichlorophenyl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile
Reactant of Route 4
(2Z)-3-[(3,5-dichlorophenyl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile
Reactant of Route 5
(2Z)-3-[(3,5-dichlorophenyl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile
Reactant of Route 6
(2Z)-3-[(3,5-dichlorophenyl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile

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